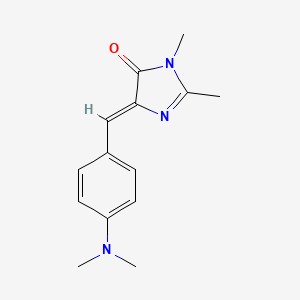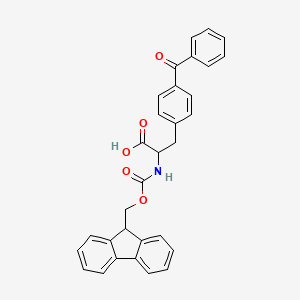![molecular formula C16H23NO5 B12832087 (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Thr(Bzl)-OH, also known as tert-Butyloxycarbonyl-O-benzyl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine, where the hydroxyl group is protected by a benzyl group and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is essential in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected by benzylation, which involves the reaction of the Boc-protected threonine with benzyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
In industrial settings, the production of Boc-Thr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques. The use of solid-phase peptide synthesis (SPPS) is common, where the Boc-Thr(Bzl)-OH is attached to a resin, allowing for easy separation and purification of the final product .
化学反応の分析
Types of Reactions
Boc-Thr(Bzl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the benzyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen gas and palladium on carbon (Pd/C) for benzyl removal.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, where Boc-Thr(Bzl)-OH serves as a building block .
科学的研究の応用
Boc-Thr(Bzl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools
作用機序
The mechanism of action of Boc-Thr(Bzl)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and benzyl groups protect the reactive amino and hydroxyl groups, respectively, allowing for selective reactions to occur at other sites. This protection is crucial for the stepwise synthesis of peptides, preventing unwanted side reactions and ensuring the correct sequence of amino acids .
類似化合物との比較
Similar Compounds
Boc-Ser(Bzl)-OH: Similar to Boc-Thr(Bzl)-OH but derived from serine instead of threonine.
Boc-Tyr(Bzl)-OH: Derived from tyrosine, with a similar protection strategy.
Boc-Cys(Bzl)-OH: Derived from cysteine, used in peptide synthesis with similar protecting groups.
Uniqueness
Boc-Thr(Bzl)-OH is unique due to the presence of both the Boc and benzyl protecting groups, which provide dual protection for the amino and hydroxyl groups. This dual protection is particularly useful in the synthesis of peptides that require selective deprotection steps .
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m1/s1 |
InChIキー |
CTXPLTPDOISPTE-DGCLKSJQSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)

![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)

![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)


![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)

